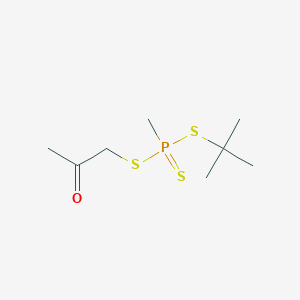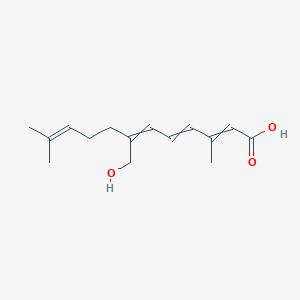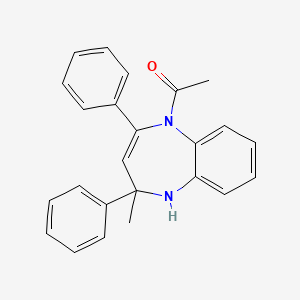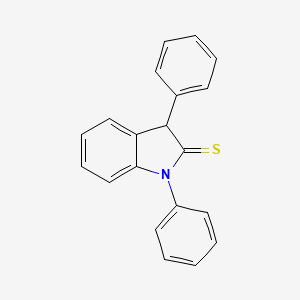
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of cyclohexadienes It is characterized by the presence of a chlorine atom, a decyl chain, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as 5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent flow rates, resulting in high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of target proteins and pathways. Specific pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A related compound with methoxy groups instead of chlorine.
2-Chloro-5,5-dimethylcyclohex-2-enone: Another chlorinated cyclohexadiene derivative.
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: A hydroxylated analogue.
Uniqueness
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of a long decyl chain and a chlorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
Propriétés
Numéro CAS |
120532-56-1 |
|---|---|
Formule moléculaire |
C17H25ClO2 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
2-chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H25ClO2/c1-3-4-5-6-7-8-9-10-11-14-12-15(19)16(18)13(2)17(14)20/h12H,3-11H2,1-2H3 |
Clé InChI |
FUUIWGIQTOQNOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



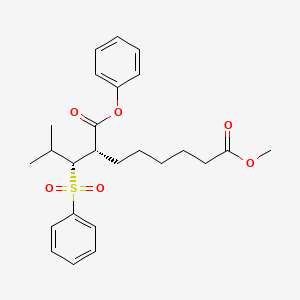
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
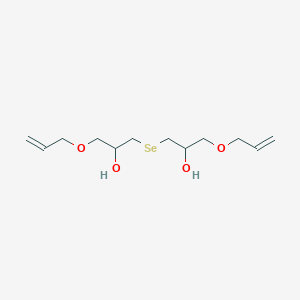
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

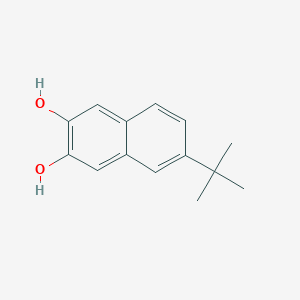
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

